REACTION_SMILES
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[CH3:14][S:15]([Cl:16])(=[O:17])=[O:18].[CH3:20][OH:21].[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl:28][CH2:29][CH2:30][Cl:31].[NH3:19].[n:1]1[cH:2][cH:3][c:4](-[c:7]2[c:8]([NH2:13])[cH:9][cH:10][cH:11][cH:12]2)[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4](-[c:7]2[c:8]([NH:13][S:15]([CH3:14])(=[O:17])=[O:18])[cH:9][cH:10][cH:11][cH:12]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1-c1ccncc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1ccccc1-c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |